molecular formula C11H15NOS B4706307 2-(isopropylthio)-N-methylbenzamide

2-(isopropylthio)-N-methylbenzamide

Cat. No. B4706307
M. Wt: 209.31 g/mol
InChI Key: UVUZEKSTHLZGFW-UHFFFAOYSA-N
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Description

2-(isopropylthio)-N-methylbenzamide, also known as IMP, is a synthetic compound that has been used in scientific research for various purposes. This compound is a member of the benzamide family, which is known for its diverse biological activities. IMP has been found to have potential applications in the fields of medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of 2-(isopropylthio)-N-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell growth and division. Studies have also shown that this compound can induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Studies have also suggested that this compound may have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(isopropylthio)-N-methylbenzamide in lab experiments is its availability and ease of synthesis. Additionally, this compound has been well studied and its biological activity is well documented. However, one limitation of using this compound is that it can be toxic to cells at high concentrations, which can make it difficult to study its effects on cells in vitro.

Future Directions

There are a number of future directions for research involving 2-(isopropylthio)-N-methylbenzamide. One promising area of research involves the development of new cancer therapies based on the compound. Additionally, research is needed to better understand the mechanism of action of this compound and its effects on different cell types. Finally, there is potential for the development of new antibiotics and other pharmaceuticals based on the structure of this compound.

Scientific Research Applications

2-(isopropylthio)-N-methylbenzamide has been used in scientific research for a variety of applications. One of the most promising areas of research involves the use of this compound as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies.

properties

IUPAC Name

N-methyl-2-propan-2-ylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-8(2)14-10-7-5-4-6-9(10)11(13)12-3/h4-8H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUZEKSTHLZGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.